molecular formula C12H19N3O3S B2641341 N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide CAS No. 2249576-20-1

N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2641341
CAS RN: 2249576-20-1
M. Wt: 285.36
InChI Key: APROZDJPZSISBY-UHFFFAOYSA-N
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Description

N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as TBE-31, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. TBE-31 is a potent inhibitor of the proteasome, a complex enzyme that plays a crucial role in the degradation of intracellular proteins. In

Mechanism of Action

N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide functions as a reversible inhibitor of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide leads to the accumulation of misfolded and damaged proteins, ultimately causing cell death.
Biochemical and Physiological Effects:
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have significant effects on cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide induces apoptosis in cancer cells and has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is its high potency as a proteasome inhibitor. This makes it a valuable tool for studying the role of the proteasome in cellular processes and for developing new cancer therapies. However, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research involving N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide analogs with improved solubility and pharmacokinetic properties. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in clinical trials, with the ultimate goal of developing it into a viable cancer therapy.

Synthesis Methods

The synthesis of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that starts with the reaction of tert-butylhydrazine with 4-bromo-1-butene to produce N-(1-tert-butylpyrazol-4-yl)but-3-en-1-amine. This intermediate is then reacted with ethenesulfonyl chloride to yield N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in cancer research. The proteasome is known to play a critical role in the regulation of cell cycle and apoptosis, making it a promising target for cancer therapy. N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-(1-tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-5-19(17,18)7-6-11(16)14-10-8-13-15(9-10)12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APROZDJPZSISBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide

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